Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine
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Overview
Description
Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . This process can be optimized by using toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: RLi, RMgX, ammonia (NH₃), amines (RNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine include:
1,3-Dioxanes: These compounds share a similar dioxolane ring structure and are used in similar applications.
Spirocyclic compounds: Other spirocyclic compounds with different ring systems and functional groups.
Uniqueness
The uniqueness of oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine lies in its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
64058-50-0 |
---|---|
Molecular Formula |
C24H27NO6 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C22H25NO2.C2H2O4/c1-3-9-20-17(7-1)11-12-18-8-2-4-10-21(18)22(20)24-16-19(25-22)15-23-13-5-6-14-23;3-1(4)2(5)6/h1-4,7-10,19H,5-6,11-16H2;(H,3,4)(H,5,6) |
InChI Key |
MWWMGCVBMPQZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2COC3(O2)C4=CC=CC=C4CCC5=CC=CC=C35.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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